

Technical Guide: N-(3-Butynyl)phthalimide (CAS 14396-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Butynyl)phthalimide is a chemical compound featuring a terminal alkyne group and a phthalimide moiety.[1] This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the fields of proteomics and drug development.[1][2] The terminal alkyne allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction for conjugating molecules. The phthalimide group, a well-known pharmacophore, is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of **N-(3-Butynyl)phthalimide**.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for **N-(3-Butynyl)phthalimide**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	14396-90-8	[1][3][4]
Molecular Formula	C12H9NO2	[1][3][5]
Molecular Weight	199.21 g/mol	[1][3][5]
Melting Point	137-142 °C	[3][6][7]
Appearance	Pale-yellow to yellow-brown solid	[8]
Purity/Assay	≥97%	[3][6]
InChI Key	YIMNQWSIQLKYOZ- UHFFFAOYSA-N	[3][4][7]
SMILES	O=C1N(CCC#C)C(=O)c2ccccc	[3][4][5]

Table 2: Safety Information

Hazard Statement	Code	Description
H317	May cause an allergic skin reaction	[3][9]
H319	Causes serious eye irritation	[3][9]
Signal Word	Warning	[3][6]
GHS Pictogram	GHS07 (Exclamation Mark)	[3][6]

Note: For detailed safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols Synthesis of N-(3-Butynyl)phthalimide via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of N-substituted phthalimides from an alcohol and phthalimide.[7] This protocol describes the synthesis of **N-(3-Butynyl)phthalimide** from 3-butyn-1-ol and phthalimide.

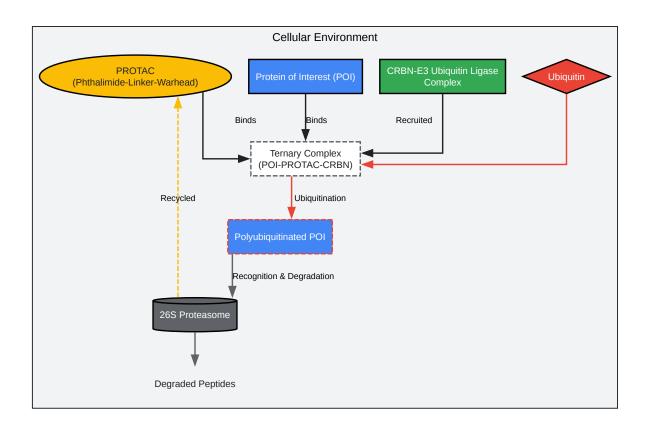
Materials:

- 3-Butyn-1-ol
- Phthalimide
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous tetrahydrofuran (THF)
- · Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF.
- Add 3-butyn-1-ol (1.1 equivalents) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

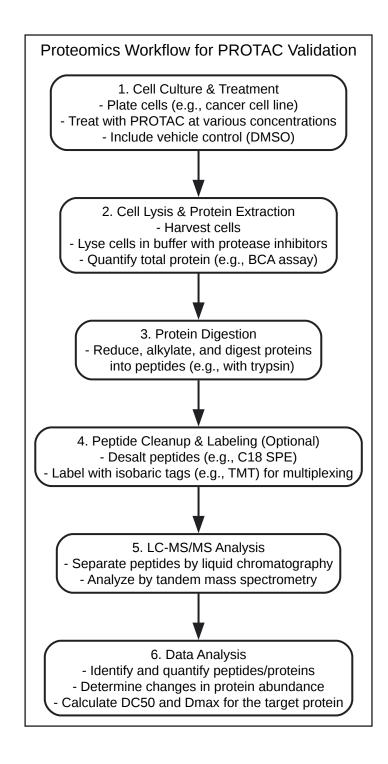
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure.
- Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(3-Butynyl)phthalimide as a solid.


Applications in Drug Development and Proteomics

A primary application of **N-(3-Butynyl)phthalimide** is in the synthesis of PROTACs. The phthalimide moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal alkyne provides a handle for attaching a "warhead" that binds to a protein of interest (POI). The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.

Signaling Pathway of a Phthalimide-Based PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a phthalimide-based ligand to induce the degradation of a target protein.


Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC-Induced Protein Degradation Analysis

The following diagram outlines a typical proteomics workflow to validate the degradation of a target protein induced by a PROTAC synthesized using **N-(3-Butynyl)phthalimide**.

Click to download full resolution via product page

Caption: Workflow for proteomics-based PROTAC validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron | Semantic Scholar [semanticscholar.org]
- 4. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitinproteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chempro-innovations.com [chempro-innovations.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of PROTACs in target identification and validation ScienceOpen [scienceopen.com]
- To cite this document: BenchChem. [Technical Guide: N-(3-Butynyl)phthalimide (CAS 14396-90-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084124#n-3-butynyl-phthalimide-cas-number-14396-90-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com